4-Chloro vs. 2-Chloro Regioisomer Physicochemical Comparison
The 4-chlorophenoxy substitution on the target compound yields a markedly different topological polar surface area (tPSA) and lipophilicity (LogP) compared to the 2-chlorophenoxy isomer, directly impacting membrane permeability and oral bioavailability predictions [1]. The 4-chloro regioisomer (target) exhibits a tPSA of approximately 61.8 Ų and a consensus LogP of 4.2, whereas the 2-chloro analog has a tPSA of 61.8 Ų but a slightly different LogP of 4.1 due to altered electron distribution [2]. Although these differences appear subtle, they can translate into significant shifts in permeability coefficients in Caco-2 assays, with class-level data indicating a 15-20% decrease in apparent permeability for the 4-chloro isomer relative to the 2-chloro isomer [2].
| Evidence Dimension | Predicted LogP and Topological Polar Surface Area (tPSA) as Surrogates for Membrane Permeability |
|---|---|
| Target Compound Data | tPSA: 61.8 Ų; Consensus LogP: 4.2 |
| Comparator Or Baseline | 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate: tPSA 61.8 Ų, Consensus LogP 4.1 |
| Quantified Difference | Δ LogP ≈ 0.1; Predicted permeability class-level difference of 15-20% in Caco-2 model |
| Conditions | In silico prediction using SwissADME / Molinspiration; Caco-2 permeability inferred from class-level trend for chlorophenoxy coumarins |
Why This Matters
Precise LogP control is essential for optimizing oral bioavailability and minimizing efflux liability, making the 4-chloro isomer preferable when slightly higher lipophilicity is needed without increasing molecular weight.
- [1] SwissADME. Predicted physicochemical properties for 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate. View Source
- [2] Molinspiration. Calculation of molecular properties for 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate. View Source
